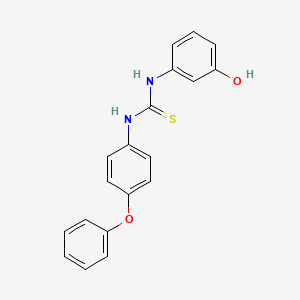

![molecular formula C21H23N3O3 B5562421 1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)

1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Spiro compounds involving piperidine and quinoxaline moieties are synthesized through various methods, including multi-component reactions (MCRs), which offer a straightforward path for constructing complex molecular architectures from simpler building blocks. For example, the synthesis of tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives using piperidine as a catalyst demonstrates the versatility of MCRs in accessing spiro structures efficiently (Vinoth, Vadivel, & Lalitha, 2021). Additionally, solid-phase synthesis techniques have been employed for spiro compounds, highlighting the method's utility in producing compounds with complex 3D architectures and pharmacological relevance (Pospíšilová, Krchňák, & Schütznerová, 2018).

Applications De Recherche Scientifique

Synthesis and Reactivity

Alkylation Studies

Research on spiro compounds has explored their synthesis and reactivity, particularly in alkylation reactions. Spiro[oxirane-2,4′-piperidines], similar in structural complexity to the compound of interest, have been synthesized and used as alkylating agents. These compounds show potential in introducing specific moieties onto heteroaromatic compounds, which could be relevant in designing new chemical entities with targeted properties (Fishman & Cruickshank, 1968).

Cyclization Reactions

The synthesis of quinoxalin-2(1H)-ones through photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides highlights the versatility of spiro compounds in facilitating regioselective cyclization reactions. This method demonstrates the potential for creating diverse quinoxaline derivatives, which could have applications in material science and pharmacology (Li et al., 2013).

Antimicrobial Applications

Antibacterial Activity

Research on spiro compounds has also extended into the antimicrobial domain. For instance, tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives synthesized using piperidine as a catalyst have shown promising antibacterial activities against human pathogenic bacteria. Such studies open avenues for the development of new antibacterial agents leveraging the unique structural aspects of spiro compounds (Vinoth, Vadivel, & Lalitha, 2021).

Catalysis and Synthesis

Catalytic Applications

The role of piperidine in catalyzing multicomponent reactions to synthesize complex spiro compounds, such as pyrano(3,2-c)quinolone fused spirochromenes, underscores the importance of spiro structures in organic synthesis. These reactions demonstrate the efficiency of using spiro compounds as intermediates in synthesizing novel chemical entities with potential applications in drug discovery and material science (Kupwade, Kulkarni, & Lad, 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1'-[(2S)-2-hydroxy-3-phenylpropanoyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c25-18(14-15-6-2-1-3-7-15)19(26)24-12-10-21(11-13-24)20(27)22-16-8-4-5-9-17(16)23-21/h1-9,18,23,25H,10-14H2,(H,22,27)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBJAFUUDMGGGK-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)C(CC4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)[C@H](CC4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile](/img/structure/B5562342.png)

![4-[3-(3-nitrophenyl)acryloyl]morpholine](/img/structure/B5562350.png)

![5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5562372.png)

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)

![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)

![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)

![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)

![3-ethyl-8-[4-(4-methoxyphenyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562406.png)

![5-amino-6-oxo-2,6-dihydrodibenzo[cd,g]indazole-4-sulfonic acid](/img/structure/B5562435.png)